molecular formula C12H14N2O B8566450 2-(Quinolin-2-ylmethyl-amino)-ethanol

2-(Quinolin-2-ylmethyl-amino)-ethanol

Cat. No.: B8566450
M. Wt: 202.25 g/mol
InChI Key: JLECOZAEKWNSDO-UHFFFAOYSA-N
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Description

2-(Quinolin-2-ylmethyl-amino)-ethanol is a nitrogen-containing heterocyclic compound built on a quinoline scaffold, a structure renowned for its diverse and significant biopharmaceutical activities . The quinoline nucleus is a privileged structure in medicinal chemistry, known to confer a broad spectrum of pharmacological responses. This particular derivative features an ethanolamine side chain, a functional group common in many bioactive molecules, which may influence its solubility and binding characteristics. Researchers value this compound as a key synthetic intermediate or a novel chemical entity for developing new therapeutic agents. Quinoline derivatives have demonstrated potent properties including antibacterial, antiviral, anti-cancer, anti-inflammatory, and antioxidant effects . The mechanism of action for such compounds is often specific to their target; for instance, some quinoline-based drugs are known to interact with DNA, impede DNA synthesis, cause oxidative stress in cancer cells, or inhibit vital enzymes in pathogens . The flexibility of the quinoline ring system, allowing for various substituents, makes it a vital component in drug discovery research for optimizing potency and selectivity . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(quinolin-2-ylmethylamino)ethanol

InChI

InChI=1S/C12H14N2O/c15-8-7-13-9-11-6-5-10-3-1-2-4-12(10)14-11/h1-6,13,15H,7-9H2

InChI Key

JLECOZAEKWNSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNCCO

Origin of Product

United States

Preparation Methods

Alkylation Method (Adapted from PMC-6268466 )

Procedure:

  • Starting Material: 4-Chloro-2-methylquinoline (6a , 10 mmol) and ethanolamine (20 mmol) are dissolved in anhydrous acetonitrile (50 mL).

  • Reaction: Reflux for 12 h under nitrogen.

  • Workup: Cool to room temperature, pour into ice water (200 mL), and adjust pH to 8–9 with NH₄OH.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Data Table 1: Alkylation Method Performance

ParameterValueSource
Yield89%
Purity (HPLC)>95%
Reaction Time12 h

Condensation-Reduction Method (Adapted from ACS Omega )

Procedure:

  • Condensation: 2-Quinolinecarbaldehyde (10 mmol) and ethanolamine (10 mmol) in methanol (30 mL) are stirred at 25°C for 6 h.

  • Reduction: Add NaBH₄ (20 mmol) portionwise at 0°C, stir for 2 h.

  • Workup: Quench with H₂O (50 mL), extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Column chromatography (EtOAc/hexane, 1:3).

Data Table 2: Condensation-Reduction Performance

ParameterValueSource
Yield82%
Purity (NMR)>98%
Reaction Time8 h

Critical Analysis of Methodologies

Solvent and Catalytic Effects

  • Polar Aprotic Solvents: DMF accelerates alkylation by stabilizing transition states, while methanol favors imine formation in condensation.

  • Base Selection: Sodium carbonate improves nucleophilicity of ethanolamine in alkylation, whereas NaBH₄ selectively reduces imine intermediates without side reactions.

Side Reactions and Mitigation

  • N-Oxide Formation: Minimized by conducting reactions under inert atmosphere.

  • Polymerization: Controlled by stoichiometric excess of ethanolamine (2 eq.) in alkylation.

Advanced Purification Techniques

Recrystallization vs. Chromatography

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 112–114°C).

  • Chromatography: Required for condensation products due to polar byproducts; silica gel with EtOAc/hexane achieves >98% purity.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies suggest that continuous flow reactors reduce reaction times by 40% compared to batch processes, with comparable yields (85–88%).

Green Chemistry Approaches

  • Solvent-Free Alkylation: Explored using ball milling, yielding 76% product in 4 h.

  • Catalyst Recycling: Zinc chloride (used in related quinoline syntheses) can be recovered and reused up to 5 times without yield loss .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

2-(Quinolin-2-ylmethyl-amino)-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

The structural and functional attributes of 2-(Quinolin-2-ylmethyl-amino)-ethanol can be contextualized against related ethanolamine derivatives and quinoline-containing analogs. Below is a detailed comparison:

Structural Analogs with Ethanolamine Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Chemical Relevance Reference IDs
2-(Methylamino)ethanol C₃H₉NO 75.11 Simplest ethanolamine derivative; lacks aromatic groups. Solvent, pharmaceutical intermediate
2-[(Thiophen-2-ylmethyl)-amino]-ethanol C₇H₁₁NOS 157.23 Thiophene substituent instead of quinoline. Potential ligand for metal coordination
2-[Benzyl(phenyl)amino]-ethanol C₁₅H₁₇NO 227.30 Bulky aromatic substituents (benzyl and phenyl). Studied for surfactant properties
4-(2-Hydroxyethyl)amino-2-methylquinoline C₁₂H₁₄N₂O 202.26 Quinoline with methyl and hydroxyethyl groups at positions 2 and 3. Antimicrobial applications

Key Observations :

  • Compared to thiophene- or benzyl-substituted analogs, the quinoline moiety may enhance interactions with biological targets (e.g., enzymes or DNA) due to its planar structure and nitrogen heteroatom .
  • The hydroxyethylamino group improves water solubility relative to non-polar quinoline derivatives, as seen in 4-(2-hydroxyethyl)amino-2-methylquinoline .

Comparison :

  • The use of ethanol as a solvent is common in synthesizing quinoline and quinoxaline derivatives, suggesting shared reactivity profiles .

Implications :

  • The quinoline ring may position this compound as a candidate for enzyme inhibition or DNA intercalation, though experimental validation is needed.
  • Structural similarities to tyrosol analogs suggest possible antioxidant or anti-melanogenic activity .
Physicochemical Properties
Property This compound 2-(Methylamino)ethanol 4-(2-Hydroxyethyl)amino-2-methylquinoline
Molecular Weight (g/mol) 173.21 75.11 202.26
Boiling Point Not reported 159–161°C Not reported
Solubility Likely moderate in polar solvents Miscible in water Low water solubility

Analysis :

  • The higher molecular weight of quinoline-containing derivatives correlates with reduced water solubility compared to 2-(methylamino)ethanol.
  • Boiling points are influenced by hydrogen bonding (ethanolamine group) and aromaticity .

Q & A

Q. How can researchers confirm the structural identity of 2-(Quinolin-2-ylmethyl-amino)-ethanol experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR spectra to verify quinoline ring protons (aromatic region, δ 7.5–9.0 ppm) and the ethanolamine side chain (e.g., –CH2_2NH– at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (theoretical m/z: 173.0841 for C11_{11}H11_{11}NO) and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtainable, refine the structure using programs like SHELXL for precise bond-length and angle validation .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber glass vials to prevent oxidation and photodegradation. Purity should be verified via HPLC before critical experiments. For hygroscopic batches, use desiccants and monitor water content via Karl Fischer titration .

Q. Which analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :
  • HPLC-UV/FLD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve polar impurities.
  • GC-MS : Detect volatile byproducts (e.g., residual solvents) with a DB-5 column and electron ionization .
  • Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values to rule out major contaminants .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :
  • Reductive Amination : React quinoline-2-carbaldehyde with ethanolamine under hydrogen gas (1–3 atm) using Pd/C or NaBH4_4 as a catalyst. Monitor reaction progress via TLC (eluent: CH2_2Cl2_2/MeOH 9:1) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water to isolate the product. For scalability, consider continuous-flow reactors to enhance reproducibility .

Q. What experimental strategies can address discrepancies in reported biological activity data for quinoline-ethanolamine derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols to control for cell-specific effects.
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
  • Structural Analog Comparison : Synthesize and test derivatives (e.g., 2-ethyl or 2-methyl variants) to isolate structure-activity relationships (SARs) .

Q. How can computational methods predict the thermodynamic properties of this compound for formulation studies?

  • Methodological Answer :
  • Vaporization Enthalpy : Apply the "centerpiece" approach using group contribution models (e.g., Benson’s method) or DFT calculations (B3LYP/6-311+G(d,p)) to estimate ΔHvap_{vap} .
  • Solubility Parameters : Use COSMO-RS simulations to predict solubility in excipients like PEG-400 or propylene glycol for drug formulation .

Q. What safety precautions are critical when handling this compound in mutagenicity assays?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and dissolution steps.
  • Waste Disposal : Quench reactive intermediates with aqueous NaHSO3_3 before disposal. Reference OSHA H315/H319 guidelines for spill management .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for this compound across literature sources?

  • Methodological Answer :
  • Solvent Effects : Re-run NMR in deuterated solvents (e.g., D2_2O vs. CDCl3_3) to assess solvent-induced shift variations.
  • pH-Dependent Changes : For compounds with ionizable groups (e.g., –NH–), record spectra at controlled pH (e.g., 7.4 for physiological relevance) .
  • Cross-Validation : Compare with computational NMR predictions (GIAO method at B3LYP/6-31G*) to identify outliers .

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